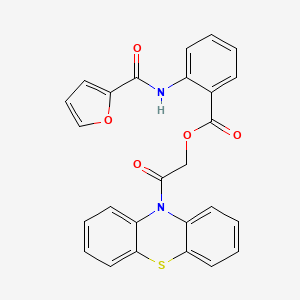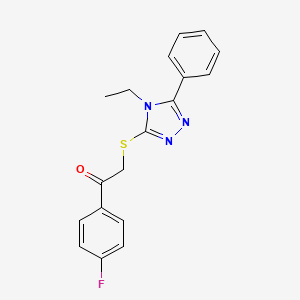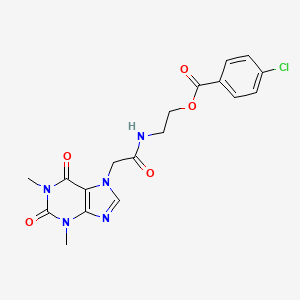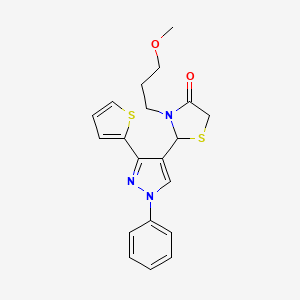
3-(3-Methoxypropyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-607475 is a chemical compound known for its antiviral properties, particularly against the hepatitis B virus. It belongs to the class of thiazolidin-4-one derivatives and has shown significant potential in scientific research due to its unique chemical structure and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-607475 involves multiple steps, starting with the preparation of the thiazolidin-4-one core. This core is typically synthesized through the reaction of a thioamide with an α-haloketone under basic conditions.
Industrial Production Methods
Industrial production of WAY-607475 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
WAY-607475 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones .
Scientific Research Applications
WAY-607475 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its antiviral properties, particularly against the hepatitis B virus.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for viral infections.
Industry: WAY-607475 is used in the development of antiviral drugs and other pharmaceutical products
Mechanism of Action
The mechanism of action of WAY-607475 involves its interaction with viral proteins, inhibiting their function and preventing viral replication. The compound targets specific enzymes and pathways essential for the replication of the hepatitis B virus, thereby exerting its antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one derivatives: These compounds share a similar core structure but differ in their substituents.
HBV inhibitors: Compounds like morphothiadin and oxynitidine also exhibit antiviral activity against the hepatitis B virus.
Uniqueness
WAY-607475 stands out due to its high potency and selectivity against the hepatitis B virus. Its unique chemical structure allows for specific interactions with viral proteins, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C20H21N3O2S2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
3-(3-methoxypropyl)-2-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H21N3O2S2/c1-25-11-6-10-22-18(24)14-27-20(22)16-13-23(15-7-3-2-4-8-15)21-19(16)17-9-5-12-26-17/h2-5,7-9,12-13,20H,6,10-11,14H2,1H3 |
InChI Key |
SRCORKFAUMLHBU-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(SCC1=O)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B10815975.png)




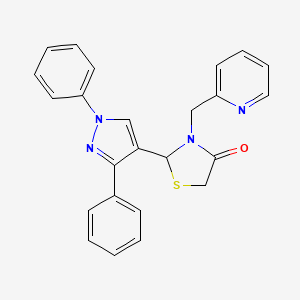
![{[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate](/img/structure/B10816046.png)

![2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B10816059.png)
